二氢-DIDS

描述

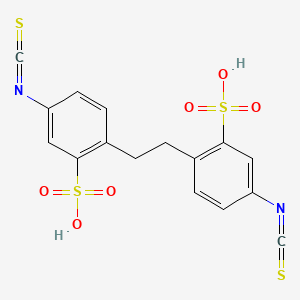

Dihydro-dids, also known as H(2)dids, belongs to the class of organic compounds known as sulfonated stilbenes . These are stilbenes that carry a sulfone group at one or more positions of either benzene rings . It’s not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Synthesis Analysis

The potent and specific inhibitor of anion permeability, 4,4′-diisothicyanostilbene-2,2′-disulfonic acid (DIDS) was synthesized in tritiated form ([3H]DIDS) from tritiated 5-nitrotoluene-o-sulfonic acid . Its reactions with and effects on red blood cells were compared with those of a reduced form ([3H]H2DIDS), previously used as a tracer for DIDS .

Molecular Structure Analysis

The structural determinants involved in modulating the activity of RAD51 were characterized using several commercial molecules derived from DIDS . Both isothiocyanate substituents of DIDS appear to be essential in the inhibition of RAD51 .

Chemical Reactions Analysis

DIDS is a potent RAD51 inhibitor. It inhibits the RAD51-mediated homologous pairing and strand-exchange reactions . DIDS inhibits anion exchange and binding to the red blood cell membrane .

Physical And Chemical Properties Analysis

The physical properties of a substance like Dihydro-dids can include density, color, hardness, melting and boiling points, and electrical conductivity . Some physical properties, such as density and color, may be observed without changing the physical state of the matter .

科学研究应用

H2DIDS,DIDS的二氢类似物,用于研究人红细胞中的阴离子交换。它与膜位相互作用,导致阴离子交换不可逆抑制,其对转运系统的高亲和力使其成为研究阴离子转运的宝贵工具(Shami, Rothstein, & Knauf, 1978)。

一项涉及[(μ-1,2-苯二硫醇ato)][Fe(CO)3]2,一种双铁氢化酶模拟物的研究表明,乙酸等弱酸可用于电催化产生双氢,揭示了绿色化学和储氢的重要见解(Felton et al., 2007)。

数字图像相关 (DIC) 是一种光学方法,已应用于研究生物组织的力学行为,展示了其在生物医学研究中了解组织特性和由于各种条件而发生的变化的潜力(Zhang & Arola, 2004)。

对海洋脱肽类家族的研究,包括脱氢二脱肽 B(阿普利丁),对于理解细胞增殖、蛋白质生物合成和细胞凋亡至关重要,并已导致癌症治疗的临床试验(Vera & Joullié, 2002)。

对不同卡马西平样品及其二水合物的内在溶解行为的研究证明了溶解动力学存在差异,为维持药品质量提供了见解(Sehić et al., 2010)。

DIDS的水解和水溶液中多聚化产生的聚硫脲衍生物被发现比DIDS本身更有效的阴离子转运蛋白和通道抑制剂,提供了对这些化合物的分子机制的见解(Wulff, 2008)。

对DIDS及其衍生物进行的扩展理论和实验研究揭示了它们对环境变化的敏感性,并且发现它们的性质在各种酸性/碱性环境中相似。这项研究为这些化合物的行为提供了更深入的见解(Jaunet-Lahary et al., 2016)。

二羟基苯甲酰羟肟酸的衍生物二氧基(3,4-二羟基苯甲酰羟肟酸)因其在鼠巨噬细胞中的抗炎和抗氧化应激特性而受到研究。发现它可以抑制促炎性特征并减少氧化应激,表明在管理炎症性疾病中具有潜在应用(Matsebatlela et al., 2015)。

未来方向

属性

IUPAC Name |

5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGKYURDYTXCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210444 | |

| Record name | Dihydro-dids | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro-dids | |

CAS RN |

61481-03-6 | |

| Record name | 4,4′-Diisothiocyanodihydrostilbene-2,2′-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61481-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-dids | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061481036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-dids | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B1196169.png)

![4-[(4-Chlorophenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B1196172.png)

![5-[(3-methyl-2-thienyl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B1196173.png)

![4-[(Bicyclo[4.1.0]heptane-7-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B1196177.png)